molecular formula C9H19ClN2S B13656143 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride

2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride

Cat. No.: B13656143
M. Wt: 222.78 g/mol
InChI Key: SEXYFAHZOKLFNH-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves synthetic routes that typically include the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthesis can be achieved through microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, under specific reaction conditions .

Chemical Reactions Analysis

2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as other valine derivatives and pyrrolidine-containing compoundsSimilar compounds include ®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one and other pyrrolidine derivatives .

Properties

Molecular Formula

C9H19ClN2S

Molecular Weight

222.78 g/mol

IUPAC Name

2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride

InChI

InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H

InChI Key

SEXYFAHZOKLFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=S)N1CCCC1)N.Cl

Origin of Product

United States

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